molecular formula C39H50O20 B1458796 Epimedin A1 CAS No. 140147-77-9

Epimedin A1

Cat. No. B1458796
M. Wt: 838.8 g/mol
InChI Key: NLVBYGTTYRFJKH-YFNAFYFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epimedin A1 is a flavonoid compound extracted from Herba Epimedii, a commonly used traditional Chinese medicine . It has a molecular weight of 838.81 .


Synthesis Analysis

Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .


Molecular Structure Analysis

The IUPAC name of Epimedin A1 is 3-(((2R,3S,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . Its molecular formula is C39H50O20 .


Chemical Reactions Analysis

Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .


Physical And Chemical Properties Analysis

Epimedin A1 is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 838.80 .

Scientific Research Applications

Bone Healing and Osteoblast Utilization

  • Absorption in Osteoblasts : Epimedin C and icariin, major flavonoids from Epimedium (which includes Epimedin A1), demonstrate significant effects on bone healing. These flavonoids are not efficiently absorbed by LPS-induced osteoblasts but show high utilization efficiency once inside the cells, enhancing alkaline phosphatase activity, mineralization, and osteoblast proliferation. They also up-regulate the suppressed expression of BMP-2 and Runx2 in LPS-induced osteoblasts, crucial for bone repair (Huang et al., 2019).

Metabolic Pathways

  • Metabolites in Rats : A study identified the metabolites of epimedin A in rats, showing that it undergoes extensive phase I and phase II metabolism. The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and sugars (Cui et al., 2014).

Enzymatic Biotransformation

  • Production of Icaritin : A novel α-L-rhamnosidase from Thermotoga petrophila was used to transform epimedin C into icaritin, a drug candidate with anti-cancer activities. This enzymatic transformation pathway offers a high-efficiency method for producing icaritin from epimedin C (Xie et al., 2020).

Vascularization and Tumor-Associated Angiogenesis

  • Promotion of Vascularization : Epimedin C enhances vascularization in BMP2-induced bone formation and in mammary tumor-bearing models. This effect is attributed to the induction of endothelial-like differentiation of cells, which is pivotal for bone formation and tumor-associated angiogenesis (Shui et al., 2017).

Oral Bioavailability

  • Bioavailability Studies : The oral bioavailability of epimedin C, both as a pure compound and in Herba Epimedii, was found to be low, around 0.58% and 0.13% respectively. This study provides insights into the pharmacokinetic behavior of epimedin C, relevant for its clinical applications (Lee et al., 2014).

Extraction Techniques

  • Ultrasonic-Assisted Extraction : Ultrasonic-assisted extraction of epimedin C from fresh leaves of Epimedium was optimized, demonstrating its feasibility for industrial processing. This method is advantageous due to lower extraction time, temperature, and solvent consumption (Zhang et al., 2009).

Intestinal Absorption Mechanism

  • Caco-2 Cell Model Study : Research on epimedins A, B, and C using the Caco-2 cell model indicated poor bioavailability due to poor intrinsic permeability and efflux by apical efflux transporters. This finding is significant for understanding their absorption mechanism (Chen et al., 2014).

Pharmacokinetics

  • In Rat Serum : A study developed a method for analyzing flavonoids (including epimedin A) in rat serum, which can be applied to pharmacokinetic studies. This provides important data for clinical applications of Epimedium (Wang et al., 2015).

Light Intensity Effects on Flavonoid Content

  • Influence of Light Intensity : Research on Epimedium pseudowushanense revealed that light intensity impacts the flavonoid content, including epimedin C. Optimal light levels were identified for medicinal-ingredient yield, crucial for cultivation practices (Pan et al., 2016).

Near Infrared Spectroscopy Analysis

  • Rapid Content Measurement : A study using near infrared spectroscopy for the rapid determination of several flavonoids, including epimedin A, showed that this method is fast, economic, and nondestructive, providing an efficient alternative for quality control of Herba Epimedii (Yang et al., 2017).

properties

IUPAC Name

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVBYGTTYRFJKH-YFNAFYFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epimedin A1

Citations

For This Compound
30
Citations
J SHEN, Q WANG, W XIONG, C XU - China Pharmacy, 2019 - pesquisa.bvsalud.org
… RESULTS: The linear range of epimedin A1, epimedin A, … By multi-point correction method, fk/s of epimedin A1, epimedin … for the quality control of epimedin A1, epimedin A, epimedin B, …
Number of citations: 0 pesquisa.bvsalud.org
LL Qu, CY Huang, HX Li, XB Yang, YC Sun… - … Systematics and Ecology, 2020 - Elsevier
… koreanum to differentiate it from the other three species, while epimedin B1 and epimedin A1 could be used as chemical markers of E. sagittatum. This study will help effectively …
Number of citations: 4 www.sciencedirect.com
B Meng, Y He, Z Wang, X Deng, C Teng, X Ke… - Pakistan Journal of …, 2021 - go.gale.com
… BaohuosideII 8.0mg, 2"-O-rhamnosylicariside II 8.0mg, Epimedin A1 8.0mg, Baohuoside I 5.0 mg, Epimedin A1 5.0mg, Epimedin A 10.0mg, Epimedin B 10.0mg, … 42 Epimedin A1 …
Number of citations: 4 go.gale.com
ZK Xu, HM Yin, F Li, JP Qin, SL Gu, Y Wu… - Zhongguo Zhong yao …, 2018 - europepmc.org
… To develop a rapid resolution liquid chromatography (RRLC) method for the simultaneous determination of epimedoside A, epimedin A1, epimedin A, epimedin B, epimedin C, icariin, …
Number of citations: 6 europepmc.org
C Sheng, P Xu, X Liu, W Peng, D Xiang… - Neural …, 2020 - downloads.hindawi.com
… possible active ingredients, including stilbene glycoside; epimedin A1, B, and C; and icariin. … Therefore, these data suggested that stilbene glycoside; epimedin A1, B, and C; and icariin …
Number of citations: 6 downloads.hindawi.com
H LAN - Chinese Traditional and Herbal Drugs, 2020 - pesquisa.bvsalud.org
… Five kinds of macroporous resins were screened by static adsorption experiment with the content of epimedin A1, epimedin A, epimedin B, epimedin C and icariin as indexes. The best …
Number of citations: 0 pesquisa.bvsalud.org
Z Zhang, Y Chen, X Sun, Y Gao, Z Liu… - China …, 2015 - pesquisa.bvsalud.org
… Re-sults:The relative retention time of epimedin A1 , epimedin A, epimedin B, epimedin C and baohuoside I was 0. 750,0. 810,0. …
Number of citations: 1 pesquisa.bvsalud.org
Z Meng-Ru, S Ruo-Xuan, Y Ming-Yang, T Tong… - International …, 2021 - Elsevier
Demyelinating diseases of the central nervous system are characterized by recurrent demyelination and progressive neurodegeneration, but there are no clinical drugs targeting myelin …
Number of citations: 4 www.sciencedirect.com
Z Chen, G Yan, Y Yang, H Sun, A Zhang… - Journal of …, 2022 - Wiley Online Library
… be Epimedin A1[26-28]. This idea led to the characterization of 8 flavonoid glycosides, whose structures and the identification process, fragmentation pathway of Epimedin A1 based on …
YJ Liu, XY Liu, TT Li, X Li, K Mei, XY Wang… - Zhongguo Zhong yao …, 2022 - europepmc.org
… The in vitro release and transdermal behaviors of the gel were investigated in the Franz diffusion cell with epimedin A1,A,B,C, and icariin as evaluation indicators. The oxaliplatin-…
Number of citations: 2 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.